molecular formula C10H12N2 B1456303 [(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine CAS No. 1248915-22-1

[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

Cat. No. B1456303
CAS RN: 1248915-22-1
M. Wt: 160.22 g/mol
InChI Key: PKUYZIDVHHOXNL-UHFFFAOYSA-N
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Description

“(6-Methylpyridin-2-yl)methylamine” is a chemical compound with the molecular formula C10H12N2 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3/c1-11-5-3-7-13(16-11)9-15-10-14-8-4-6-12(2)17-14/h3-8,15H,9-10H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Coordination Chemistry

Pyridyl-substituted phosphines, such as the compound , are extensively used in coordination chemistry. They are fundamental in forming complexes with metal ions due to their ability to coordinate in multiple modes . This versatility makes them suitable for designing catalysts and materials with specific electronic and structural properties.

Catalysis

The ligand’s structure allows for the formation of transition metal complexes that exhibit extraordinary coordination behavior and catalytic activity . These complexes can be used in various catalytic processes, including cross-coupling reactions, which are pivotal in creating complex organic compounds.

Selective Oxygenation

Complexes formed with this ligand have been studied for their ability to selectively oxygenate C–H and C=C bonds using hydrogen peroxide . This selective oxygenation is crucial for the synthesis of fine chemicals and pharmaceuticals, as it allows for the functionalization of molecules without the need for harsh conditions.

Pharmaceutical Applications

The pyridyl moiety is a component of several key biomolecules and is employed in pharmaceuticals . Its presence in ligands can lead to the development of new drugs with improved efficacy and reduced side effects.

Supramolecular Chemistry

Pyridylphosphine ligands are used in supramolecular chemistry due to their ability to form stable complexes with various metals . These complexes can be utilized to create molecular assemblies that have potential applications in nanotechnology and materials science.

Organometallic Chemistry

In organometallic chemistry, these ligands are used to synthesize metal-organic frameworks (MOFs) and other coordination polymers . These materials have applications in gas storage, separation, and catalysis due to their porous nature and customizable structures.

Crystal Engineering

The ligand’s ability to adopt different coordination geometries makes it suitable for crystal engineering . By manipulating the ligand-metal interactions, researchers can design crystals with desired properties, such as porosity or optical activity.

Environmental Remediation

Metal complexes with pyridylphosphine ligands can be designed to catalyze the breakdown of environmental pollutants . These catalysts can be used in water treatment and air purification systems to remove harmful substances efficiently.

Future Directions

The future directions for research on “(6-Methylpyridin-2-yl)methylamine” could include exploring its potential pharmaceutical and biological properties, given the interest in propargylamine derivatives . Further studies could also focus on developing specific synthesis methods for this compound.

properties

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-3-7-11-8-10-6-4-5-9(2)12-10/h1,4-6,11H,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUYZIDVHHOXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(6-Methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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